2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride
Description
2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride is a synthetic organic compound featuring a benzaldehyde core linked via a propoxy chain to a 3-methylpiperidine moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Piperidine derivatives are commonly associated with neurological and cardiovascular therapeutics due to their interaction with receptors and ion channels .
Properties
IUPAC Name |
2-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-14-6-4-9-17(12-14)10-5-11-19-16-8-3-2-7-15(16)13-18;/h2-3,7-8,13-14H,4-6,9-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJCNQNTAUMSMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCOC2=CC=CC=C2C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride involves several steps. The primary synthetic route includes the reaction of 3-methylpiperidine with 3-chloropropanol to form 3-(3-methylpiperidin-1-yl)propanol. This intermediate is then reacted with 2-hydroxybenzaldehyde to yield 2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Chemical Reactions Analysis
2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Scientific Research Applications
Medicinal Chemistry
The primary application of 2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride lies in its potential as a pharmaceutical agent. Preliminary studies indicate that it may act as a modulator of neurotransmitter systems, particularly through interactions with histamine H3 receptors. This suggests its possible use in developing treatments for neurological disorders such as anxiety, depression, and schizophrenia.
Case Study: Histamine H3 Receptor Modulation
Research has shown that compounds similar to this one can influence histamine receptor activity, which is crucial for regulating neurotransmitter release. Binding affinity studies using radiolabeled ligands have demonstrated promising results, indicating that this compound could serve as a lead structure for developing new therapeutics targeting these receptors.
Organic Synthesis
This compound can be utilized as an intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in synthetic organic chemistry.
Reactions Involving the Compound
| Reaction Type | Example Reaction | Products |
|---|---|---|
| Oxidation | Aldehyde to Carboxylic Acid | 2-(3-(3-Methylpiperidin-1-yl)propoxy)benzoic acid |
| Reduction | Aldehyde to Alcohol | 2-(3-(3-Methylpiperidin-1-yl)propoxy)benzyl alcohol |
| Substitution | Methoxy Group Replacement | Various substituted derivatives |
Biological Studies
The compound has potential applications in biological research, particularly in studying enzyme interactions and receptor binding assays. It can serve as a tool for understanding biochemical pathways and developing assays to test the effects of various compounds on biological systems.
Example of Biological Application
Studies investigating the binding affinity of this compound to specific receptors can provide insights into its mechanism of action. Functional assays conducted on cell lines expressing target receptors can elucidate the compound's pharmacological profile.
Mechanism of Action
The mechanism of action of 2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with other propoxy-linked heterocyclic compounds, such as SKF 96365 and diABZI STING Agonist-1 (hydrochloride) . Below is a comparative analysis:
Table 1: Comparative Analysis of 2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde Hydrochloride and Analogues
Note: *SOCE = Store-Operated Calcium Entry; TRPC = Transient Receptor Potential Canonical channels.
Key Structural Differences and Implications
Core Structure: The target compound’s benzaldehyde core may allow for Schiff base formation, a feature absent in SKF 96365 (imidazole) and diABZI (benzimidazole). This could influence binding specificity to amine-containing targets like enzymes or receptors. 3-Methylpiperidine vs.
Propoxy Linker :
- All three compounds utilize a propoxy chain, but substituents differ:
- Target: 3-methylpiperidine (basic tertiary amine).
- SKF 96365: Methoxyphenyl groups (electron-rich aromatic systems).
- diABZI: Morpholine (polar, oxygen-containing heterocycle).
- These variations alter hydrophobicity, charge distribution, and target affinity.
Pharmacological Activity: SKF 96365: Broad-spectrum TRPC inhibitor with demonstrated SOCE blockade in pancreatic β-cells . diABZI: STING agonist with immunostimulatory applications, highlighting the role of benzimidazole scaffolds in immune modulation . Target Compound: The absence of an imidazole or benzimidazole core may reduce off-target effects seen in SKF or diABZI, but its uncharacterized mechanism warrants further study.
Biological Activity
2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride is a chemical compound with significant potential in medicinal chemistry, particularly in the modulation of neurotransmitter systems. Its unique structure, characterized by a benzaldehyde moiety linked to a propoxy group and a 3-methylpiperidine, suggests various biological activities that warrant detailed exploration.
- Molecular Formula : C16H24ClNO2
- Molecular Weight : 299.83 g/mol
- IUPAC Name : 2-[3-(3-methylpiperidin-1-yl)propoxy]benzaldehyde; hydrochloride
The compound is synthesized through a multi-step organic reaction process, beginning with the reaction of 3-methylpiperidine with 3-chloropropanol, followed by a reaction with 2-hydroxybenzaldehyde, and finally converting it to its hydrochloride form using hydrochloric acid.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly through its binding affinity to histamine H3 receptors. This interaction is critical for understanding its potential therapeutic applications, especially in neuropharmacology.
Neurotransmitter Modulation
Research indicates that compounds similar to this compound have shown promise in modulating neurotransmitter systems. For instance, compounds with structural similarities have been investigated for their effects on:
- Histamine H3 Receptors : Potential antagonism leading to increased neurotransmitter release.
- Dopaminergic Systems : Implications in treating disorders such as depression and schizophrenia.
Cytotoxicity Studies
In vitro studies assessing the cytotoxic effects of related compounds have shown varied results depending on concentration and exposure time. For example, compounds structurally related to this compound were evaluated for cytotoxicity against IL-1β-induced OUMS27 cells. Results indicated minimal cytotoxicity at lower concentrations but moderate effects at higher concentrations (10 μg/mL for 24 hours) .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound against similar compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 4-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde | Similar propoxy and piperidine structure | Potential H3 antagonist |
| 1-[4-[3-(3-Methylpiperidin-1-yl)propoxy]phenyl]propan-1-one | Contains similar piperidine moiety | Investigated for antidepressant effects |
| 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzaldehyde | Related structure with hydroxyl group | Impurity related to beta-blockers |
The distinct combination of functional groups in this compound may confer unique biological properties compared to these similar compounds, necessitating further research to elucidate these differences comprehensively.
Case Studies and Research Findings
Recent studies focusing on the biological activity of related compounds provide insights into their mechanisms:
- Histamine H3 Antagonism : A study demonstrated that compounds targeting histamine H3 receptors could enhance synaptic transmission and improve cognitive functions in animal models.
- Neuroprotective Effects : Research on related piperidine-based compounds has shown potential neuroprotective effects against oxidative stress-induced neuronal damage.
These findings underscore the importance of exploring the biological activity of this compound as a candidate for further pharmacological development.
Q & A
Basic Research Questions
Q. What synthetic routes are available for 2-(3-(3-Methylpiperidin-1-yl)propoxy)benzaldehyde hydrochloride, and what are the critical reaction conditions?
- Synthesis Steps :
Piperidine Intermediate Preparation : Hydrogenation of 3-methylpyridine using palladium on carbon (Pd/C) under H₂ gas to yield 3-methylpiperidine .
Propoxylation : Reaction of 3-methylpiperidine with 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃) to form the propoxy-linked intermediate .
Benzaldehyde Functionalization : Nucleophilic substitution between the intermediate and 2-hydroxybenzaldehyde, followed by HCl treatment to yield the hydrochloride salt .
- Critical Conditions : Temperature control during hydrogenation (50–80°C), stoichiometric ratios in propoxylation, and inert atmosphere (N₂/Ar) to prevent oxidation of benzaldehyde .
Q. Which analytical methods are recommended for characterizing this compound?
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methylpiperidinyl, propoxybenzaldehyde) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation .
- Purity Assessment :
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm); mobile phase: acetonitrile/water (0.1% formic acid) .
Q. How should this compound be stored to ensure stability in laboratory settings?
- Storage Conditions :
- Temperature : 2–8°C in a desiccator to prevent hydrolysis .
- Light Sensitivity : Amber glass vials to avoid photodegradation of the benzaldehyde moiety .
- Handling Precautions : Use glove boxes under N₂ for long-term storage (>6 months) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in enzyme inhibition assays involving this compound?
- Case Example : Discrepancies in IC₅₀ values for PRMT6 inhibition may arise from assay conditions (e.g., substrate concentration, pH).
- Methodology :
Standardized Assays : Use fixed ATP concentrations (e.g., 10 µM) and validate with a reference inhibitor (e.g., EPZ020411) .
Kinetic Analysis : Perform time-dependent inhibition studies to distinguish competitive vs. non-competitive mechanisms .
Data Normalization : Include internal controls (e.g., vehicle-treated samples) to account for batch variability .
Q. What strategies optimize the yield of this compound in multistep syntheses?
- Key Parameters :
- Propoxylation Efficiency : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) or recrystallization (ethanol/water) to isolate the hydrochloride salt .
- Yield Improvement :
- Temperature Control : Maintain 0–5°C during benzaldehyde coupling to minimize side reactions .
- Moisture Avoidance : Use molecular sieves in anhydrous solvents (e.g., THF) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Approach :
Docking Studies : Use AutoDock Vina to model binding to PRMT6’s active site (PDB: 3X3F) .
MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the piperidinyl-propoxy group in hydrophobic pockets .
QSAR Analysis : Correlate substituent effects (e.g., methyl group position) with inhibitory activity .
Q. What experimental designs mitigate risks from limited toxicological data?
- In Vitro Assays :
- Cytotoxicity Screening : MTT assay in HEK293 cells (48-hour exposure; IC₅₀ > 50 µM suggests low acute toxicity) .
- Genotoxicity : Ames test (TA98 strain) to assess mutagenic potential .
- In Vivo Precaution : Start with low doses (1–5 mg/kg) in rodent models and monitor hepatic/kidney biomarkers .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
